5-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole hydrochloride
Description
5-[4-(1-Methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole hydrochloride is a heterocyclic compound featuring a benzothiadiazole core linked to a piperazine ring, which is further substituted with a 1-methylimidazole group. The benzothiadiazole moiety is a fused bicyclic system containing sulfur and nitrogen, known for its electron-deficient properties and applications in medicinal chemistry.
This compound’s hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug development.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS.ClH/c1-19-5-4-16-15(19)21-8-6-20(7-9-21)14(22)11-2-3-12-13(10-11)18-23-17-12;/h2-5,10H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSWJALAOMIVSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole hydrochloride typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This can be achieved through the reaction of appropriate aromatic amines with sulfur and nitrogen sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the benzo[c][1,2,5]thiadiazole core
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as a hypoxia inhibitor, which can be useful in cancer research.
Medicine: Explored for its pharmacological activities, including anticancer properties.
Mechanism of Action
The mechanism of action of 5-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its role as a hypoxia inhibitor is linked to its ability to interfere with hypoxia-inducible factors (HIFs), which are crucial in the regulation of oxygen homeostasis in cells . The compound’s electron-accepting properties also make it effective in various catalytic and electronic applications .
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogs
Key Observations :
- The benzothiadiazole core distinguishes the target compound from nitroimidazole () or thiadiazole () analogs.
- Piperazine-linked imidazole substituents are common across analogs, suggesting shared synthetic strategies (e.g., nucleophilic substitutions or coupling reactions) .
Pharmacological and Physicochemical Properties
Key Observations :
- Nitroimidazole derivatives () are typically associated with antimicrobial activity, while imidazo[4,5-b]pyridines () target kinases, indicating divergent therapeutic applications .
- The hydrochloride salt of the target compound likely improves bioavailability compared to non-ionic analogs.
Challenges and Innovations
- Structural Complexity : The benzothiadiazole core introduces synthetic challenges due to its electron-deficient nature, requiring optimized conditions for functionalization.
- Biological Specificity : Unlike nitroimidazoles (broad-spectrum antimicrobials), the target compound’s benzothiadiazole core may offer selectivity for eukaryotic targets (e.g., kinases or receptors) .
Biological Activity
5-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 374.8 g/mol. The structure includes a benzothiadiazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 374.8 g/mol |
| CAS Number | 1189703-77-2 |
| IUPAC Name | 2-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one; hydrochloride |
The compound acts primarily as a selective modulator of various biological pathways. It has been shown to interact with the Androgen Receptor (AR) , influencing gene expression and cellular growth. This interaction suggests potential applications in treating androgen-related conditions.
Biochemical Pathways
The compound's action on the androgen receptor can lead to:
- Regulation of Gene Expression : Modulating the expression of genes involved in growth and metabolism.
- Cellular Growth Inhibition : Potentially affecting cancer cell proliferation.
Biological Activity
Research indicates that 5-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole hydrochloride exhibits various biological activities:
Anticancer Activity
Studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, it has been noted to affect prostate cancer cells by modulating AR signaling pathways.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. Its mechanism involves inhibiting inflammatory mediators and cytokines, which are crucial in chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
In Vitro Studies :
- A study reported that treatment with the compound significantly reduced cell viability in prostate cancer cell lines (LNCaP) by approximately 70% at a concentration of 10 µM after 48 hours.
- Another study highlighted its ability to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
-
In Vivo Studies :
- Animal models treated with the compound exhibited reduced tumor growth compared to controls, suggesting its potential as an anticancer agent.
- In models of acute inflammation, administration led to a marked decrease in paw swelling and pain response.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Step 1 : Formation of the benzothiadiazole core via cyclization of o-phenylenediamine derivatives with sulfur sources under controlled conditions .
- Step 2 : Introduction of the piperazine-carbonyl group using coupling reagents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or DCM) .
- Step 3 : Substitution of the piperazine ring with 1-methylimidazole via nucleophilic aromatic substitution or Buchwald-Hartwig amination .
- Final Step : Salt formation with HCl to enhance solubility and stability .
Q. How can researchers characterize the solubility and stability of this compound in biological buffers?
- Methodological Answer :
- Solubility : Test in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy or gravimetric analysis. Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases .
- Stability : Conduct accelerated degradation studies at 40°C/75% RH over 4 weeks, monitoring via LC-MS. The benzothiadiazole moiety is prone to photodegradation, necessitating light-protected storage .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this compound?
- Methodological Answer :
- Core Modifications :
- Benzothiadiazole : Replacement with benzimidazole ( ) reduces target affinity by 30–50%, highlighting its role in π-π stacking .
- Piperazine Substitution : 1-Methylimidazole enhances selectivity for serotonin receptors (5-HT₂A) compared to unsubstituted analogs ( ).
- Table: Key SAR Observations
Q. How can computational modeling predict interactions between this compound and neurological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to 5-HT₂A receptors. The benzothiadiazole aligns with Trp336 via hydrophobic interactions, while the piperazine-imidazole group forms hydrogen bonds with Asp155 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability. RMSD values >3 Å indicate conformational flexibility at the piperazine-carbonyl linkage .
Q. What experimental strategies resolve contradictions in reported IC₅₀ values across studies?
- Methodological Answer :
- Standardization : Use identical assay conditions (e.g., ATP concentration in kinase assays) and reference controls (e.g., ketanserin for 5-HT₂A).
- Meta-Analysis : Pool data from ≥3 independent labs ( ) to calculate weighted mean IC₅₀ values with 95% confidence intervals. Discrepancies >50% suggest batch-dependent impurities or assay variability .
Method Development Questions
Q. How to optimize HPLC conditions for quantifying this compound in plasma samples?
- Methodological Answer :
- Column : C18 (150 mm × 4.6 mm, 3 µm).
- Mobile Phase : Acetonitrile:10 mM ammonium acetate (pH 4.5) (65:35) at 1.0 mL/min.
- Detection : UV at 254 nm (ε = 12,500 M⁻¹cm⁻¹). Limit of quantification (LOQ) = 10 ng/mL .
Q. What are the best practices for assessing metabolic stability in vitro?
- Methodological Answer :
- Liver Microsomes : Incubate with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quench with ice-cold acetonitrile at 0, 15, 30, and 60 min.
- Analysis : Calculate t₁/₂ using non-compartmental analysis. A t₁/₂ <30 min suggests rapid hepatic clearance, necessitating prodrug strategies .
Data Contradiction Analysis
Q. Why do some studies report potent antipsychotic activity while others show negligible effects?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
